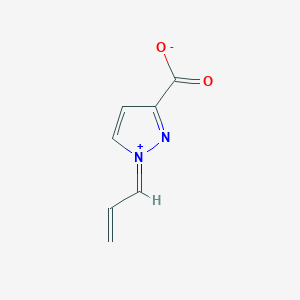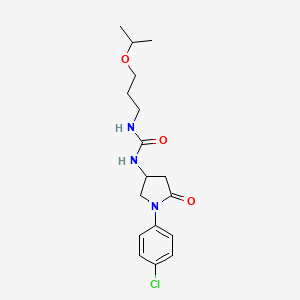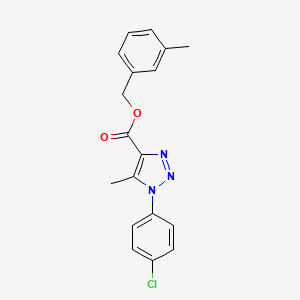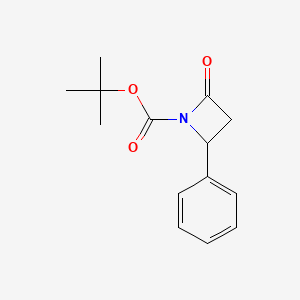
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as CR4056, is a novel compound that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the modulation of the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and neuronal function. (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have several biochemical and physiological effects in animal models. These effects include the inhibition of pain and inflammation, the modulation of neuronal function, and the promotion of neuroprotection. Additionally, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has several advantages for lab experiments, including its unique chemical structure, its potent and selective inhibition of FAAH, and its well-characterized mechanism of action. However, the synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex process that requires specialized knowledge and equipment, which may limit its availability for some research groups.
Orientations Futures
There are several future directions for the research on (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. These include the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, and the exploration of its potential as a tool for studying the endocannabinoid system. Additionally, the development of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves a series of chemical reactions that start with the condensation of 4-chlorobenzaldehyde and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione. The resulting product is then subjected to several chemical transformations to yield the final product, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. The synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Several studies have shown that (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYNALQTNQRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2660832.png)
![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2660836.png)
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)



![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)


![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)
